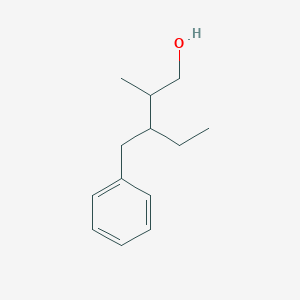

3-Benzyl-2-methylpentan-1-ol

Description

3-Benzyl-2-methylpentan-1-ol is a primary alcohol with a pentanol backbone (five-carbon chain) featuring a hydroxyl group at position 1. Its structure includes a methyl group at position 2 and a benzyl group (-CH₂C₆H₅) at position 2. The molecular formula is C₁₃H₂₀O, with a molecular weight of 192.3 g/mol. The benzyl substituent introduces aromaticity, significantly influencing the compound’s physical and chemical properties compared to simpler aliphatic alcohols.

Properties

IUPAC Name |

3-benzyl-2-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13-14H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKNMSFTJYIWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzyl-2-methylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 2-methylpentanal) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of 3-Benzyl-2-methylpentan-1-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2-methylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Oxidation: 3-Benzyl-2-methylpentanal or 3-Benzyl-2-methylpentanoic acid.

Reduction: 3-Benzyl-2-methylpentane.

Substitution: 3-Benzyl-2-methylpentyl chloride or bromide.

Scientific Research Applications

3-Benzyl-2-methylpentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of metabolic pathways involving alcohols.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methylpentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Primary vs. Secondary Alcohols

- 3-Methyl-1-pentanol (CAS 589-35-5): Molecular formula: C₆H₁₄O (vs. C₁₃H₂₀O for the target compound). Reactivity: As a primary alcohol, it oxidizes to a carboxylic acid under strong conditions.

- 2-Methyl-3-pentanol (CAS 565-67-3): Structure: A secondary alcohol with hydroxyl at position 3 and methyl at position 2. Reactivity: Secondary alcohols oxidize to ketones, contrasting with the primary alcohol’s pathway to aldehydes/carboxylic acids. This highlights the critical role of hydroxyl position in reactivity .

Functional Group Variants

- 2-Methyl-3-pentanone (CAS 565-69-5): Structure: A ketone analog of 2-Methyl-3-pentanol. Properties: Ketones lack hydrogen bonding, leading to lower boiling points than alcohols of similar molecular weight. For example, 2-Methyl-3-buten-2-ol (CAS 115-18-4) has a boiling point of 98–99°C, lower than most alcohols .

Substituent Effects: Aliphatic vs. Aromatic Groups

- 3-Methyl-1-pentanol (C₆H₁₄O): Solubility: Moderately water-soluble due to the hydroxyl group. Boiling Point: Estimated ~140°C (typical for C₆ alcohols). Lipophilicity: Lower than 3-Benzyl-2-methylpentan-1-ol due to the absence of an aromatic group .

3-Benzyl-2-methylpentan-1-ol (C₁₃H₂₀O):

- Solubility : Reduced water solubility due to the hydrophobic benzyl group.

- Boiling Point : Expected to exceed 200°C due to increased molecular weight and π-π interactions from the benzene ring.

- Reactivity : The benzyl group may stabilize intermediates via resonance, altering reaction pathways compared to aliphatic analogs.

Branching and Unsaturation

- 2-Methyl-3-buten-2-ol (CAS 115-18-4):

Data Tables

Table 1: Molecular Formula and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|

| 3-Benzyl-2-methylpentan-1-ol | C₁₃H₂₀O | 192.3 | >200 (estimated) | Low |

| 3-Methyl-1-pentanol | C₆H₁₄O | 102.17 | ~140 | Moderate |

| 2-Methyl-3-pentanol | C₆H₁₄O | 102.17 | Not reported | Moderate |

| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.13 | 98–99 | Moderate |

Table 2: Reactivity Comparison

| Compound | Alcohol Type | Oxidation Product | Key Reactivity Notes |

|---|---|---|---|

| 3-Benzyl-2-methylpentan-1-ol | Primary | Carboxylic acid/aldehyde | Benzyl group may stabilize intermediates via resonance. |

| 2-Methyl-3-pentanol | Secondary | Ketone | Steric hindrance may slow oxidation. |

| 3-Methyl-1-pentanol | Primary | Carboxylic acid/aldehyde | Faster oxidation due to less steric bulk. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.